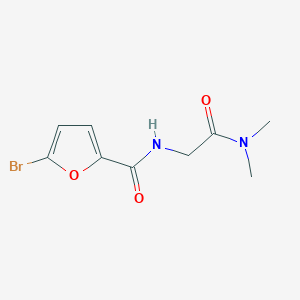![molecular formula C22H32BNO4 B14916446 tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B14916446.png)
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate: is a complex organic compound that features a boronate ester group. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the boronate ester group makes it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate typically involves the following steps:
Formation of the Boronate Ester: The boronate ester group is introduced through a reaction between pinacol and boronic acid derivatives. This reaction is often catalyzed by palladium or copper catalysts.
Cyclization: The indeno[1,2-b]pyrrole core is formed through a cyclization reaction, which may involve the use of strong acids or bases as catalysts.
Protection of Functional Groups: The tert-butyl group is introduced to protect the carboxylate functionality during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, where the reagents are mixed in reactors under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium or copper catalysts are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids and their derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Various substituted organic molecules, depending on the reactants used in the coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is widely used as an intermediate in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it valuable for constructing carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In biological and medical research, the compound can be used to synthesize bioactive molecules, including potential drug candidates
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as organic semiconductors and polymers. Its unique structure and reactivity make it a valuable building block for creating materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate primarily involves its ability to form stable intermediates in organic reactions. The boronate ester group can coordinate with transition metal catalysts, facilitating the formation of carbon-carbon bonds. This coordination enhances the reactivity of the compound and allows for the efficient synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 2-[7-(tert-Butyl)pyren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
The uniqueness of tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate lies in its specific structure, which combines a boronate ester group with an indeno[1,2-b]pyrrole core. This combination provides unique reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, further enhances its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C22H32BNO4 |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C22H32BNO4/c1-20(2,3)26-19(25)24-11-10-15-12-14-8-9-16(13-17(14)18(15)24)23-27-21(4,5)22(6,7)28-23/h8-9,13,15,18H,10-12H2,1-7H3 |
InChI Key |
MMBBNGGGVPADJV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC4C3N(CC4)C(=O)OC(C)(C)C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


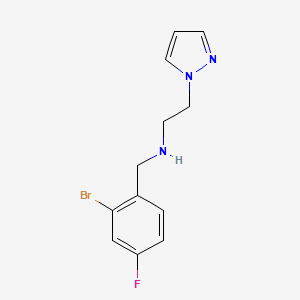
![6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14916383.png)
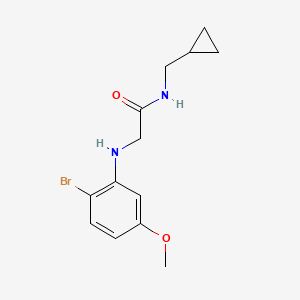
![4-(3-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14916395.png)
![6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14916396.png)
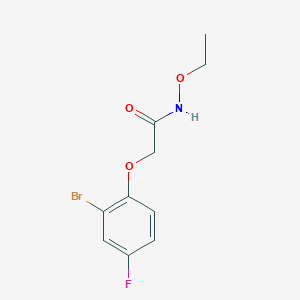
![(2'-(1-(3-Chloro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14916400.png)

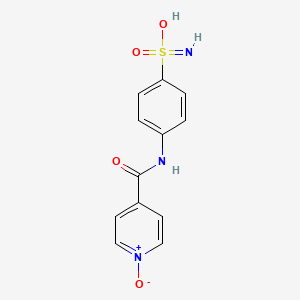
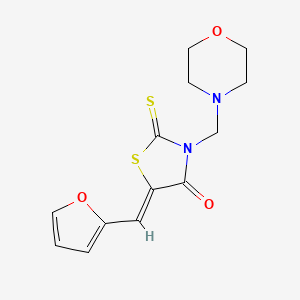
![tert-Butyl 5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14916434.png)

